5-{[(4-Chlorophenyl)carbonyl]amino}-2-hydroxybenzoic acid
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Overview
Description
5-(4-Chlorobenzamido)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorobenzamido group attached to a hydroxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzamido)-2-hydroxybenzoic acid typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxybenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorobenzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of 5-(4-chlorobenzamido)-2-oxobenzoic acid.
Reduction: Formation of 5-(4-aminobenzamido)-2-hydroxybenzoic acid.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
5-(4-Chlorobenzamido)-2-hydroxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting soluble epoxide hydrolase (sEH) for the treatment of hypertension and inflammation.
Material Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the enzyme’s active site, preventing the hydrolysis of epoxyeicosatrienoic acids (EETs) to their corresponding diols. This inhibition leads to increased levels of EETs, which have various physiological effects, including vasodilation and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
4-Benzamidobenzoic acid: Similar structure but lacks the hydroxy group.
2-Hydroxy-5-nitrobenzoic acid: Similar structure but has a nitro group instead of the chlorobenzamido group.
5-(4-Bromobenzamido)-2-hydroxybenzoic acid: Similar structure but has a bromine atom instead of chlorine.
Uniqueness
5-(4-Chlorobenzamido)-2-hydroxybenzoic acid is unique due to the presence of both the chlorobenzamido and hydroxy groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C14H10ClNO4 |
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Molecular Weight |
291.68 g/mol |
IUPAC Name |
5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10ClNO4/c15-9-3-1-8(2-4-9)13(18)16-10-5-6-12(17)11(7-10)14(19)20/h1-7,17H,(H,16,18)(H,19,20) |
InChI Key |
DSPYIEZTQSDZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)O)C(=O)O)Cl |
Origin of Product |
United States |
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